3-(3-Chlorobenzamido)benzofuran-2-carboxamide
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Overview
Description
“3-(3-Chlorobenzamido)benzofuran-2-carboxamide” is a compound with the molecular formula C23H17ClN2O4 and a molecular weight of 420.85 . It is available from suppliers such as Life Chemicals Inc .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis
The molecular structure of “3-(3-Chlorobenzamido)benzofuran-2-carboxamide” is represented by the SMILES notation: COc1cccc (NC (=O)c2oc3ccccc3c2NC (=O)c2cccc (Cl)c2)c1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chlorobenzamido)benzofuran-2-carboxamide” include a molecular formula of C23H17ClN2O4, a molecular weight of 420.85, and an unknown DMSO solubility .Scientific Research Applications
Material Science: Organic Semiconductors
In material science, benzofuran derivatives are explored for their potential use in organic semiconductors due to their favorable electronic properties.
Each of these applications leverages the unique chemical structure and properties of benzofuran derivatives, demonstrating the compound’s versatility and potential across various scientific fields .
Future Directions
The future directions for “3-(3-Chlorobenzamido)benzofuran-2-carboxamide” and similar compounds could involve the development of novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for such advancements .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, particularly those related to their biological activities .
Result of Action
As a benzofuran derivative, it may share some of the biological activities common to these compounds, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Chlorobenzamido)benzofuran-2-carboxamide . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body.
properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-5-3-4-9(8-10)16(21)19-13-11-6-1-2-7-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADBWVPXIMBKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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